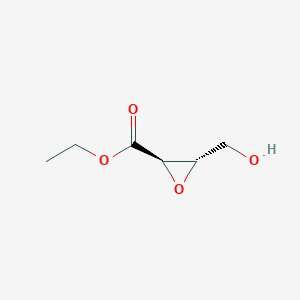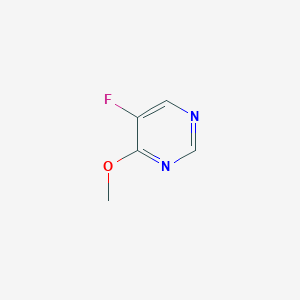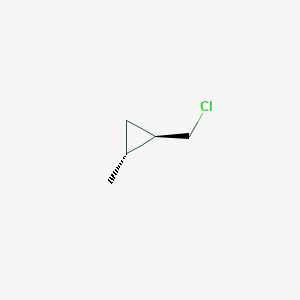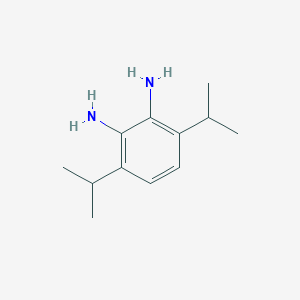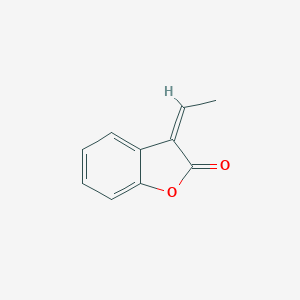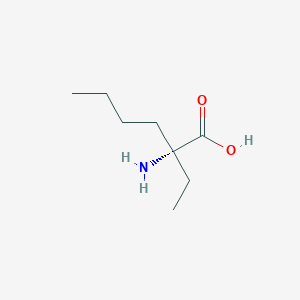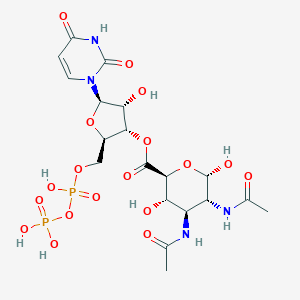
Udp-ddgpu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-DDGPU is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of neuroscience. This compound is a derivative of UDP-glucose, which is a key molecule in cellular metabolism. UDP-DDGPU has been shown to have unique properties that make it an attractive candidate for use in scientific experiments. In
Wirkmechanismus
UDP-DDGPU acts as a modulator of ion channels, specifically the GABA-A receptor. It has been shown to increase the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of UDP-DDGPU are complex and still being studied. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for anxiety and epilepsy in humans. Additionally, UDP-DDGPU has been shown to have a neuroprotective effect, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using UDP-DDGPU in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the role of GABAergic neurotransmission in the brain. However, there are also limitations to its use. UDP-DDGPU is a relatively new compound, and there is still much that is unknown about its effects on the brain. Additionally, its synthesis is complex and time-consuming, which can be a barrier to its widespread use in research.
Zukünftige Richtungen
There are many potential future directions for research on UDP-DDGPU. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain. Finally, the development of new and more efficient synthesis methods could make UDP-DDGPU more accessible for use in scientific research.
Synthesemethoden
The synthesis of UDP-DDGPU involves a series of chemical reactions that start with UDP-glucose. The first step is the conversion of UDP-glucose to UDP-4-amino-4-deoxygalactose (UDP-4-AGal). This is followed by the addition of a dipeptide to UDP-4-AGal, which results in the formation of UDP-DDGPU. The final step involves the purification of UDP-DDGPU using various techniques such as chromatography.
Wissenschaftliche Forschungsanwendungen
UDP-DDGPU has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have a modulatory effect on the activity of ion channels in neurons, which can influence synaptic transmission and plasticity. This makes it a promising candidate for the development of new drugs to treat neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
112529-16-5 |
|---|---|
Produktname |
Udp-ddgpu |
Molekularformel |
C19H28N4O18P2 |
Molekulargewicht |
662.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] (2S,3S,4R,5R,6S)-4,5-diacetamido-3,6-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)17(29)40-15(12(10)27)18(30)39-14-8(5-37-43(35,36)41-42(32,33)34)38-16(13(14)28)23-4-3-9(26)22-19(23)31/h3-4,8,10-17,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,35,36)(H,22,26,31)(H2,32,33,34)/t8-,10-,11-,12+,13-,14-,15+,16-,17+/m1/s1 |
InChI-Schlüssel |
CFGWKIDRUJVXAG-PAOTWUOVSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
Synonyme |
UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



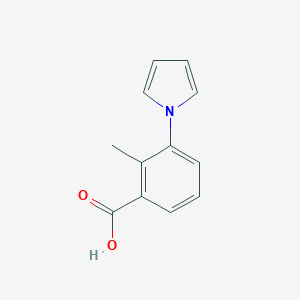
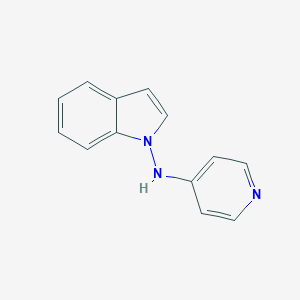
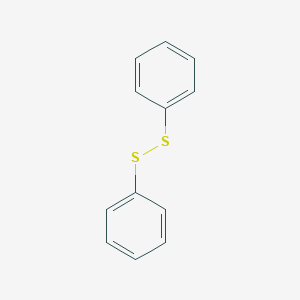
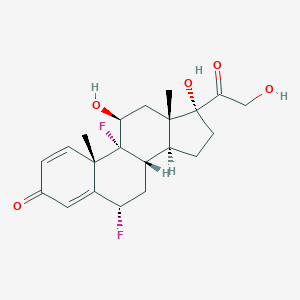
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
